![molecular formula C14H21NO3 B12519362 tert-Butyl [3-(pyridin-4-yl)propoxy]acetate CAS No. 731863-02-8](/img/structure/B12519362.png)
tert-Butyl [3-(pyridin-4-yl)propoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl [3-(pyridin-4-yl)propoxy]acetate: is an organic compound with a molecular formula of C14H21NO3. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [3-(pyridin-4-yl)propoxy]acetate typically involves the reaction of pyridine derivatives with tert-butyl acetate. One common method includes the use of tert-butyl bromoacetate and 4-pyridylpropyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl [3-(pyridin-4-yl)propoxy]acetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl [3-(pyridin-4-yl)propoxy]acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- tert-Butyl [3-(pyridin-2-yl)propoxy]acetate
- tert-Butyl [3-(pyridin-3-yl)propoxy]acetate
- tert-Butyl [3-(pyridin-5-yl)propoxy]acetate
Comparison:
- tert-Butyl [3-(pyridin-4-yl)propoxy]acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with other molecules.
- The position of the pyridine ring substitution can affect the compound’s physical and chemical properties, such as solubility, boiling point, and reactivity.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
731863-02-8 |
|---|---|
Fórmula molecular |
C14H21NO3 |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
tert-butyl 2-(3-pyridin-4-ylpropoxy)acetate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)11-17-10-4-5-12-6-8-15-9-7-12/h6-9H,4-5,10-11H2,1-3H3 |
Clave InChI |
SDLSMUZTXNXLFM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)COCCCC1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[4-(benzyloxy)phenyl]borinic acid](/img/structure/B12519284.png)
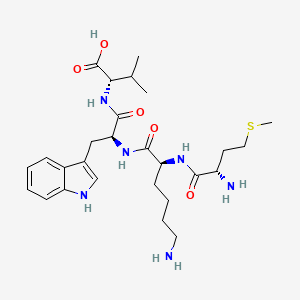

![(3S)-3-[(tert-butoxycarbonyl)amino]-4-cyclopropylbutanoic acid](/img/structure/B12519291.png)
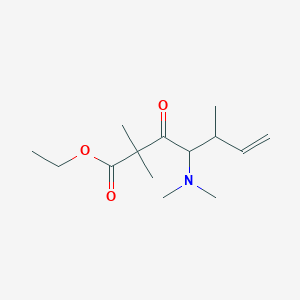
![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B12519299.png)
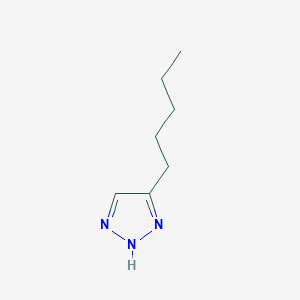
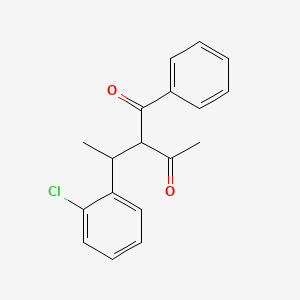
![Bis[2-(2-butoxyethoxy)ethyl] heptanedioate](/img/structure/B12519332.png)
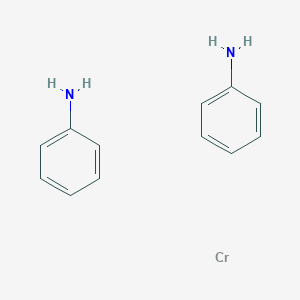
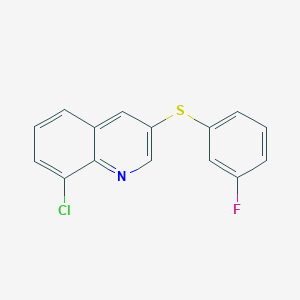
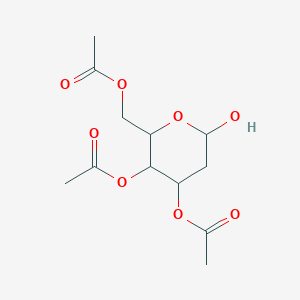
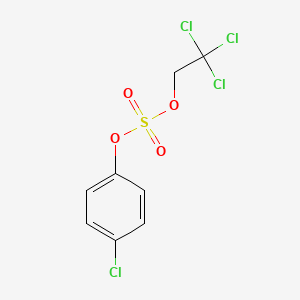
![1H-Pyrido[3,2-E][1,2,4]triazepine](/img/structure/B12519373.png)
